Prednisone-21-aldehyde

Description

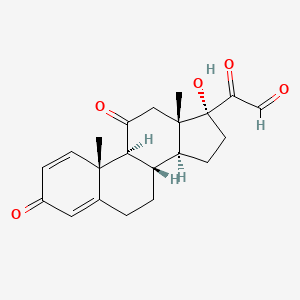

Structure

3D Structure

Properties

IUPAC Name |

2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,11,14-15,18,26H,3-4,6,8,10H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGKMJHMOAPNRY-ZPOLXVRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(=O)C3C(C1CCC2(C(=O)C=O)O)CCC4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)CCC4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724571 | |

| Record name | 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70522-55-3 | |

| Record name | Prednisone-21-aldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070522553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREDNISONE-21-ALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P98T8D7BVX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prednisone-21-aldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties of Prednisone-21-aldehyde

Abstract

This compound, a principal derivative and degradant of the synthetic corticosteroid prednisone, serves as a critical molecule in the fields of pharmaceutical analysis, drug stability, and synthetic chemistry. As an aldehyde, its chemical reactivity and physical properties are distinct from its parent compound, prednisone. This guide provides a comprehensive technical overview of this compound, consolidating its chemical identity, structural features, formation pathways, reactivity, and analytical characterization. The significance of this compound as both a pharmaceutical impurity and a research biochemical is explored, offering field-proven insights for professionals in drug development and quality control. Every claim and protocol is grounded in authoritative references to ensure scientific integrity.

Introduction and Significance

Prednisone is a widely prescribed synthetic glucocorticoid that functions as a prodrug, converted in the liver to its active form, prednisolone.[1] It is renowned for its potent anti-inflammatory and immunosuppressive effects.[1] The quality, stability, and purity of prednisone are paramount for its therapeutic efficacy and safety. This compound (CAS 70522-55-3) emerges as a key molecule in this context, primarily recognized as a degradative derivative and process impurity of prednisone.[2][][4]

Understanding the chemical properties of this compound is not merely an academic exercise. For drug development professionals, it is a crucial aspect of impurity profiling and forced degradation studies, which are mandated by regulatory bodies to ensure the stability and safety of pharmaceutical products.[5] The presence of this aldehyde can indicate degradation pathways and inform formulation and storage strategies. Furthermore, while often viewed as an impurity, this compound has been investigated for its own biological activities, including antiviral properties against the influenza A-PR8 virus in preclinical models.[6] This dual identity—as a critical quality attribute in prednisone manufacturing and as a biochemical reagent with potential bioactivity—necessitates a thorough understanding of its chemical nature.

Chemical Identity and Physicochemical Properties

This compound is structurally defined by the replacement of the C21 hydroxyl group of prednisone with an aldehyde functional group. This modification significantly alters its chemical reactivity and physical characteristics.

Core Chemical Identifiers

| Property | Value | Source(s) |

| CAS Number | 70522-55-3 | [2][4] |

| Molecular Formula | C₂₁H₂₄O₅ | [2][4][7] |

| Molecular Weight | 356.41 g/mol | [2][7] |

| IUPAC Name | 2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | [4] |

| Synonyms | 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-al, Prednisone impurity C [EP] | [2][4] |

Physical and Handling Properties

| Property | Value / Recommendation | Source(s) |

| Physical State | Solid | [6] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [6][8] |

| Storage Conditions | -20°C, under inert atmosphere. The compound is noted to be hygroscopic. | [6][8] |

| Stability | Stable for ≥ 4 years when stored under recommended conditions. | [6] |

Molecular Structure and Stereochemistry

The structure of this compound retains the core pregna-1,4-diene-3,11,20-trione steroid backbone of its parent molecule. The key distinguishing feature is the aldehyde group at the terminus of the C17 side chain.

Caption: 2D chemical structure of this compound.

Formation Pathways and Synthesis

This compound is primarily formed through the oxidation of the C21 primary alcohol of prednisone. This transformation can occur during manufacturing if oxidative conditions are present or as a degradation pathway when the drug substance or product is exposed to certain stressors.

Oxidative Degradation

The primary alcohol at the C21 position is susceptible to oxidation. This reaction can be facilitated by exposure to oxidizing agents or certain conditions during synthesis or storage, leading to the formation of the aldehyde. This pathway is a key consideration in forced degradation studies designed to establish the stability profile of prednisone.

Caption: Formation of this compound from Prednisone.

Chemical Reactivity and Stability

The aldehyde functional group imparts specific reactivity to the molecule, making it a focal point for further chemical transformations.

-

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid (Prednisone-21-oic acid). This is a common degradation pathway for aldehydes and must be considered during stability testing.

-

Reduction: The aldehyde can be reduced back to a primary alcohol (prednisone) using suitable reducing agents like sodium borohydride. This reactivity is useful in synthetic chemistry for derivatization.

-

Nucleophilic Addition: Like other aldehydes, the carbonyl carbon is electrophilic and susceptible to nucleophilic attack, allowing for the formation of cyanohydrins, acetals, and imines.

The compound's stability is rated for at least four years when stored at -20°C, indicating that under proper inert and cold conditions, its degradation is minimal.[6] However, its hygroscopic nature suggests that moisture can compromise its stability.[8]

Caption: Key reactivity pathways of the aldehyde group.

Analytical Characterization and Protocols

The detection and quantification of this compound are critical for the quality control of prednisone. As "Prednisone impurity C," its analysis is often part of a broader method for related substances.[4] High-Performance Liquid Chromatography (HPLC) is the predominant technique.[5][9]

Experimental Protocol: HPLC Analysis of Prednisone Impurities

This protocol provides a self-validating framework for the detection of this compound in a prednisone active pharmaceutical ingredient (API) sample.

Objective: To separate, identify, and quantify this compound from prednisone and other related impurities.

Causality: The method leverages reversed-phase chromatography, where separation is based on polarity. This compound, being slightly more polar than prednisone acetate but less polar than hydrocortisone, will elute at a distinct and reproducible retention time under optimized conditions. UV detection is chosen because the conjugated dienone chromophore in the steroid A-ring provides strong absorbance around 254 nm.[9]

Methodology:

-

Standard Preparation:

-

Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 µg/mL).

-

Prepare a resolution solution containing prednisone and key expected impurities (like hydrocortisone and prednisolone acetate) to verify the separation capability of the system.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the prednisone API sample in the same diluent to a high concentration (e.g., 1 mg/mL). This ensures that even low-level impurities are detectable.

-

-

Chromatographic Conditions (Illustrative):

-

Column: C18 stationary phase (e.g., Phenomenex Gemini C18, 150 mm × 4.6 mm, 3 µm).[9] A C18 column is chosen for its versatility in separating molecules of moderate polarity.

-

Mobile Phase: A gradient system is often required for optimal separation of multiple impurities. For example, a gradient of water and acetonitrile/tetrahydrofuran.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.[9]

-

Injection Volume: 10 µL.

-

-

System Suitability Test (SST):

-

Inject the resolution solution.

-

Causality Check: The system is deemed suitable only if the resolution between prednisone and its closest eluting impurity (e.g., hydrocortisone) is greater than a predefined value (e.g., 1.5). This ensures the method can reliably distinguish the analyte from other components. Tailing factor and plate count for the main prednisone peak must also meet specifications to ensure column efficiency and peak shape.

-

-

Analysis and Quantification:

-

Inject the standard and sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the reference standard.

-

Quantify the amount of the impurity using the peak area response relative to the standard or, more commonly in impurity analysis, relative to the main prednisone peak area, applying a relative response factor if necessary.

-

Caption: Workflow for HPLC analysis of this compound.

Safety and Handling

As a chemical reagent, this compound requires careful handling in a laboratory setting.

-

GHS Hazard Classification: It is associated with the hazard statement H373, indicating it may cause damage to organs through prolonged or repeated exposure.[4]

-

Handling Recommendations: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Given its hygroscopic nature, it should be handled under dry conditions and stored in a desiccator after opening.[8]

Conclusion

This compound is a molecule of significant interest in pharmaceutical science. Its role as a prednisone impurity necessitates robust analytical methods for its control to ensure drug product quality and safety. The inherent reactivity of its aldehyde group defines its degradation pathways and potential for chemical derivatization. While its primary context is that of an impurity, preliminary findings of biological activity underscore the importance of continued research into such steroid derivatives. This guide provides the foundational chemical knowledge required for scientists and researchers to effectively work with and understand the implications of this compound in their professional practice.

References

-

sfera. 1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5865, Prednisone. [Link]

-

ACS Omega. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. [Link]

-

ResearchGate. Chemical structures of prednisolone derivatives. [Link]

- Google Patents.

-

Asian Journal of Research in Chemistry. Quantitative Spectrophotometric Estimation of Prednisolone in Tablet Dosage Form. [Link]

- Google Patents.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 57369834, this compound. [Link]

-

ResearchGate. Characterization of Prednisone Degradants via Forced Degradation Studies. [Link]

-

Dalton Research Molecules. Prednisone 21-aldehyde. [Link]

Sources

- 1. Prednisone | C21H26O5 | CID 5865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 4. This compound | C21H24O5 | CID 57369834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Prednisone 21-Aldehyde CAS#: 70522-55-3 [m.chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Prednisone-21-aldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of Prednisone-21-aldehyde, a key derivative of the corticosteroid prednisone. The synthesis hinges on the selective oxidation of the primary alcohol at the C21 position of the prednisone molecule. This document explores the foundational principles of this transformation, detailing established and contemporary methodologies. Emphasis is placed on reaction mechanisms, experimental parameters, and analytical characterization of the final product. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering both theoretical insights and practical, actionable protocols.

Introduction: The Significance of this compound

Prednisone, a synthetic glucocorticoid, is a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases.[1] Its therapeutic efficacy stems from its potent anti-inflammatory and immunosuppressive properties.[2] Chemical modification of the prednisone scaffold has been a fertile ground for the development of new therapeutic agents with altered pharmacokinetic and pharmacodynamic profiles. This compound (C₂₁H₂₄O₅, Molar Mass: 356.41 g/mol ) is a significant derivative that has been investigated for its own biological activities.[3][4] It also serves as a crucial intermediate in the synthesis of other complex steroid derivatives.[5]

The synthesis of this compound from prednisone is a targeted transformation that requires a high degree of selectivity. The core challenge lies in oxidizing the primary hydroxyl group at the C21 position without affecting the other sensitive functional groups within the intricate steroid framework. These include the conjugated ketones in the A-ring and the ketone at C11. This guide will delve into the chemical strategies employed to achieve this selective oxidation.

Foundational Chemistry: The Selective Oxidation of a Primary Alcohol

The conversion of prednisone to this compound is fundamentally an oxidation reaction of a primary alcohol to an aldehyde. The key to a successful synthesis is the choice of an oxidizing agent and reaction conditions that are mild enough to prevent over-oxidation to a carboxylic acid and to avoid unwanted side reactions with other functional groups in the prednisone molecule.

Several modern oxidation methods have proven effective for such selective transformations in complex molecules. These include:

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride or trifluoroacetic anhydride, at low temperatures. It is known for its mild conditions and high yields.

-

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a highly selective and convenient method for oxidizing primary alcohols to aldehydes under neutral conditions at room temperature.

-

TEMPO-mediated Oxidation: This method employs a stable nitroxyl radical, (2,2,6,6-tetramethyl-1-piperidinyloxy) (TEMPO), as a catalyst in conjunction with a stoichiometric co-oxidant. It is a very mild and selective system.

An older, yet historically significant, method involves the use of cupric acetate for the oxidation of 20-keto-21-hydroxy steroids to their corresponding 21-aldehydes.[5] While effective, this method may present challenges in terms of yield and purification compared to the more modern techniques.

Synthetic Pathways and Methodologies

General Reaction Scheme

Figure 1: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol: Dess-Martin Periodinane Oxidation

This protocol is a representative procedure based on the known reactivity of DMP with primary alcohols on complex substrates. Researchers should optimize the conditions for their specific experimental setup.

Materials and Reagents:

-

Prednisone

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve prednisone (1 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.1-1.5 equivalents) portion-wise over 5-10 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes mixture). The reaction is typically complete within 1-3 hours.

-

Quenching the Reaction: Upon completion, dilute the reaction mixture with DCM. Quench the excess DMP by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until the solid dissolves and the two layers are clear.

-

Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white to off-white solid.

Characterization of this compound

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:

| Analytical Technique | Expected Observations |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Appearance of a characteristic aldehyde proton signal (singlet) in the downfield region (typically δ 9.5-10.5 ppm). Shifts in the signals corresponding to the protons at the C21 position. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Appearance of a characteristic aldehyde carbonyl carbon signal in the downfield region (typically δ 190-205 ppm). |

| IR (Infrared) Spectroscopy | A characteristic C=O stretching vibration for the aldehyde group (typically around 1720-1740 cm⁻¹), in addition to the other carbonyl stretches from the steroid core. Disappearance of the broad O-H stretch from the primary alcohol of prednisone. |

| MS (Mass Spectrometry) | A molecular ion peak corresponding to the calculated molecular weight of this compound (356.16 g/mol ). |

| Melting Point | A sharp melting point consistent with a pure compound. |

Table 1: Analytical Characterization of this compound.

Causality and Experimental Choices

The selection of the Dess-Martin Periodinane oxidation for this synthesis is a deliberate choice driven by several key factors:

-

Selectivity: DMP is highly selective for the oxidation of primary and secondary alcohols and does not typically affect other functional groups present in the prednisone molecule, such as the enone system in the A-ring and the C11-ketone. This selectivity is crucial for achieving a high yield of the desired product and minimizing the formation of byproducts.

-

Mild Reaction Conditions: The reaction proceeds at room temperature and under neutral pH, which helps to prevent acid or base-catalyzed side reactions, such as epimerization or rearrangement, which can be a concern with the sensitive steroid nucleus.

-

Operational Simplicity: The reaction is relatively easy to set up and monitor, and the work-up procedure is straightforward.

The use of an inert atmosphere is important to prevent the introduction of moisture, which can deactivate the DMP reagent. The quenching step with sodium thiosulfate is essential to neutralize any remaining DMP and the iodinane byproduct, facilitating their removal during the aqueous work-up.

Conclusion

The synthesis of this compound via the selective oxidation of prednisone is a critical transformation in medicinal chemistry. This guide has outlined a robust and reliable approach utilizing the Dess-Martin Periodinane oxidation, a method favored for its mildness and high selectivity. The provided protocol, along with the detailed characterization methods, offers a solid foundation for researchers to successfully synthesize and validate this important steroidal aldehyde. The principles and techniques discussed herein are broadly applicable to the selective oxidation of other complex, polyfunctional molecules, making this guide a valuable resource for the broader scientific community.

References

-

MDPI. (2020). Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. Retrieved from [Link]

-

MDPI. (2021). Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

sfera. (2020). 1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. Retrieved from [Link]

-

PubChem. (n.d.). Prednisone. Retrieved from [Link]

-

PubMed. (1979). Oxidation of the 17-aldol (20 beta hydroxy-21-aldehyde) intermediate of corticosteroid metabolism to hydroxy acids by homogeneous human liver aldehyde dehydrogenases. Retrieved from [Link]

- Google Patents. (1956). Preparation of steroid 21-aldehydes.

-

PubMed. (1977). 20beta-Hydroxysteroid Oxidoreductase. Kinetics and Binding of Corticosteroids and corticosteroid-21-aldehydes. Retrieved from [Link]

-

ResearchGate. (2023). Characterization of Prednisone Degradants via Forced Degradation Studies: A UHPLC‐Based Approach With HRMS/MS, NMR, and Toxicity Predictions Using Quantitative Structure–Activity Relationship Models. Retrieved from [Link]

-

YouTube. (2015). Schneid Guide to Steroid Hormone Synthesis: Steroidogenesis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Prednisone-impurities. Retrieved from [Link]

-

e-Repositori UPF. (2014). Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS. Retrieved from [Link]

-

PMC. (2021). Production of 9,21-dihydroxy-20-methyl-pregna-4-en-3-one from phytosterols in Mycobacterium neoaurum by modifying multiple genes and improving the intracellular environment. Retrieved from [Link]

-

Study.com. (2021). How to Predict the Products of Aldehyde Oxidation. Retrieved from [Link]

-

PubMed. (1976). Oxidation of corticosteroids to steroidal-21-oic acids by human liver enzyme. Retrieved from [Link]

-

ResearchGate. (2013). Pathways of C 21 steroids synthesis in 21OHD. HSD3B2, 3 -hydroxysteroid. Retrieved from [Link]

-

Scribd. (2020). Aldehyde and Ketone Oxidation Methods. Retrieved from [Link]

Sources

- 1. Prednisone | C21H26O5 | CID 5865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C21H24O5 | CID 57369834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. US2773077A - Preparation of steroid 21-aldehydes - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure Elucidation of Prednisone-21-aldehyde

This guide provides a comprehensive overview of the analytical strategies and methodologies for the complete structure elucidation of prednisone-21-aldehyde, a significant derivative and impurity of the synthetic corticosteroid, prednisone. Tailored for researchers, scientists, and drug development professionals, this document delves into the core analytical techniques, explaining the rationale behind experimental choices and providing actionable protocols for robust characterization.

Introduction: The Significance of this compound

Prednisone is a widely prescribed synthetic glucocorticoid that serves as a prodrug, converted in the liver to its active form, prednisolone.[1] Its therapeutic applications are extensive, encompassing anti-inflammatory and immunosuppressive treatments. The purity and stability of prednisone are of paramount importance in ensuring its safety and efficacy. This compound, also known as 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-al, is recognized as a degradation product and a process impurity of prednisone.[2][3] As a potential impurity, its unambiguous identification and characterization are critical for quality control and regulatory compliance in pharmaceutical manufacturing.

This guide will navigate the multifaceted process of structure elucidation, focusing on a synergistic approach that combines chromatographic separation with spectroscopic analysis. We will explore the foundational techniques of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing both theoretical underpinnings and practical, field-tested insights.

Physicochemical Properties and Synthesis Overview

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing effective analytical methods. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄O₅ | [2] |

| Molecular Weight | 356.41 g/mol | [2][4] |

| CAS Number | 70522-55-3 | [4] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Synonyms | Prednisone Impurity C [EP], 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-al | [3][5] |

This compound is typically formed through the oxidation of the 21-hydroxyl group of prednisone. This can occur during synthesis as a process-related impurity or as a degradation product under oxidative stress conditions.[6] The presence of the aldehyde functional group at the C-21 position introduces unique chemical reactivity compared to the parent prednisone molecule, influencing its chromatographic behavior and spectroscopic characteristics.

Caption: Conversion of Prednisone to this compound.

Chromatographic Analysis: Separation and Quantification

A robust chromatographic method is essential for the separation of this compound from prednisone and other related impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the technique of choice due to its versatility and applicability to steroid analysis.

Rationale for Method Development

The primary challenge in the HPLC analysis of prednisone and its impurities is achieving adequate resolution between structurally similar compounds. For instance, the separation of prednisolone and its impurity A (hydrocortisone), which differ only by a double bond at the C-1 position, can be challenging.[7][8] A well-developed HPLC method for prednisone impurities can be adapted for the analysis of this compound. The increased polarity of the aldehyde group compared to the primary alcohol in prednisone will influence its retention time.

Recommended HPLC Protocol

The following protocol is a starting point for the analysis of this compound, based on established methods for prednisone and its impurities.[7][8][9]

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and a UV-Vis or photodiode array (PDA) detector.

Chromatographic Conditions:

-

Column: Phenomenex Gemini C18 (150 mm × 4.6 mm, 3 µm) or equivalent.

-

Mobile Phase A: Acetonitrile/tetrahydrofuran/water (15:10:75 v/v/v).

-

Mobile Phase B: Acetonitrile/water (80:20 v/v).

-

Gradient Program:

Time (min) %A %B 0 100 0 20 0 100 25 0 100 26 100 0 | 30 | 100 | 0 |

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable diluent (e.g., methanol or a mixture of mobile phases).

-

The final concentration should be in the range of 0.1-1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

This method should provide a good separation of prednisone, this compound, and other potential impurities. The retention time of this compound is expected to be shorter than that of prednisone due to the slightly higher polarity of the aldehyde group.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is an indispensable tool for confirming the molecular weight and providing structural information through fragmentation analysis.

Ionization Techniques

For steroidal compounds, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are preferred to minimize in-source fragmentation and preserve the molecular ion. ESI in positive ion mode is generally suitable for corticosteroids.

Predicted Mass Spectrum and Fragmentation Pathways

The expected mass spectrum of this compound will show a protonated molecular ion [M+H]⁺ at m/z 357.16. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

The fragmentation pattern in MS/MS experiments provides valuable structural information. Key predicted fragmentations for this compound are outlined below:

| m/z (predicted) | Proposed Fragment | Neutral Loss |

| 357.16 | [M+H]⁺ | - |

| 329.16 | [M+H - CO]⁺ | 28 Da |

| 311.15 | [M+H - CO - H₂O]⁺ | 46 Da |

| 293.14 | [M+H - CO - 2H₂O]⁺ | 64 Da |

The fragmentation is likely to be initiated by the loss of carbon monoxide from the aldehyde group, followed by sequential losses of water molecules from the steroid backbone.

Caption: Proposed Mass Fragmentation Pathway of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information for the definitive structure elucidation of a molecule. Both ¹H and ¹³C NMR, along with 2D correlation experiments (COSY, HSQC, HMBC), are essential.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound will exhibit characteristic signals for the steroid core and a highly deshielded signal for the aldehydic proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C-21 Aldehyde (CHO) | 9.5 - 10.0 | s |

| C-1, C-2, C-4 Vinylic | 6.0 - 7.5 | m |

| C-18 Methyl (CH₃) | ~0.8 | s |

| C-19 Methyl (CH₃) | ~1.2 | s |

| Steroid Backbone | 1.0 - 3.0 | m |

The most diagnostic signal is the singlet for the C-21 aldehyde proton, which is expected to appear far downfield (9.5-10.0 ppm) due to the strong deshielding effect of the carbonyl group.[10]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons and the steroid skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-20 Carbonyl (C=O) | > 200 |

| C-3, C-11 Carbonyls (C=O) | 180 - 200 |

| C-21 Aldehyde (CHO) | 190 - 200 |

| C-1, C-2, C-4, C-5 Vinylic | 120 - 170 |

| C-17 | ~90 |

| Steroid Backbone | 20 - 60 |

| C-18, C-19 Methyls | 15 - 25 |

2D NMR for Unambiguous Assignments

-

COSY (Correlation Spectroscopy): Establishes proton-proton couplings within the steroid rings, aiding in the assignment of adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons and piecing together the molecular framework. For instance, a correlation between the C-21 aldehyde proton and the C-20 carbonyl carbon would definitively confirm the position of the aldehyde group.

Sources

- 1. Prednisone | C21H26O5 | CID 5865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. veeprho.com [veeprho.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

Unveiling the Bioactive Profile of Prednisone-21-aldehyde: A Technical Guide for Researchers

This technical guide offers a comprehensive exploration of the biological activity of Prednisone-21-aldehyde, a derivative of the widely used synthetic glucocorticoid, prednisone. While research on this specific aldehyde is not as extensive as that on its parent compound, this document synthesizes the available data and provides a framework for its scientific investigation. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its known activities, potential mechanisms, and methodologies for further characterization.

Introduction: Beyond Prednisone - The Emergence of a Reactive Aldehyde

Prednisone, a cornerstone of anti-inflammatory and immunosuppressive therapies, is a prodrug that is metabolically converted to its active form, prednisolone.[1][2] The biological landscape of prednisone is not, however, limited to this primary metabolic pathway. This compound emerges as a notable derivative, also identified as "Prednisone Impurity C" in pharmaceutical standards.[3][4] While often categorized as a biochemical reagent for research purposes, emerging evidence suggests it may possess its own distinct biological activities.[5] This guide delves into the current understanding of this compound, providing a technical roadmap for its comprehensive evaluation.

Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical characteristics is fundamental to interpreting its biological activity.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄O₅ | [3] |

| Molecular Weight | 356.41 g/mol | [5] |

| IUPAC Name | 2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | [3] |

| CAS Number | 70522-55-3 | [5] |

| Synonyms | Prednisone Impurity C, 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-al | [3][4] |

Known Biological Activity and Potential Mechanisms of Action

Direct research into the biological effects of this compound is limited. However, the available data, combined with our understanding of glucocorticoid pharmacology, allows for informed postulation and targeted investigation.

Reported Antiviral Activity

The most specific biological activity reported for this compound is its antiviral action against the influenza A-PR8 virus in embryonated chicken eggs.[6] This finding suggests a potential for this molecule to interact with viral replication pathways or modulate the host's immune response to viral infection in a manner distinct from the classical anti-inflammatory effects of prednisone.

Glucocorticoid Receptor (GR) Binding and Transcriptional Regulation (Hypothesized)

Given its structural similarity to prednisone, it is highly probable that this compound interacts with the glucocorticoid receptor (GR). The anti-inflammatory and immunosuppressive effects of glucocorticoids are primarily mediated through their binding to the cytosolic GR.[7] This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of target genes.[7]

The aldehyde functional group at the C21 position may influence the binding affinity and selectivity of this compound for the GR compared to prednisone or prednisolone. This altered interaction could lead to a unique downstream gene expression profile.

Caption: Theoretical metabolic pathways of this compound.

Therapeutic Potential and Adverse Effects: An Uncharted Territory

Given the limited data, the therapeutic applications and adverse effect profile of this compound remain largely unknown.

Potential Therapeutic Applications

The reported antiviral activity warrants further investigation, particularly in the context of influenza and potentially other viral infections. [6]If its interaction with the GR is confirmed, it could be explored for anti-inflammatory and immunosuppressive effects, with the potential for a different therapeutic window or side-effect profile compared to prednisone.

Toxicological Profile

The GHS classification for this compound warns of potential organ damage with prolonged or repeated exposure. [3]Aldehydes are known to be reactive molecules that can form adducts with proteins and nucleic acids, which could be a source of toxicity. The long-term adverse effects associated with glucocorticoid use, such as metabolic changes, osteoporosis, and immunosuppression, would also need to be carefully evaluated for this compound. [8]

Experimental Protocols for Characterization

To elucidate the biological activity of this compound, a series of in vitro and in vivo studies are necessary.

In Vitro Assays

a) Glucocorticoid Receptor Binding Assay:

-

Objective: To determine the binding affinity of this compound to the glucocorticoid receptor.

-

Methodology: A competitive binding assay using a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and a source of GR (e.g., rat liver cytosol or recombinant human GR).

-

Procedure:

-

Prepare cytosol or recombinant GR.

-

Incubate a constant concentration of radiolabeled glucocorticoid with varying concentrations of this compound.

-

Separate bound from unbound radioligand (e.g., by charcoal-dextran adsorption or filtration).

-

Quantify radioactivity in the bound fraction using liquid scintillation counting.

-

Calculate the IC₅₀ (concentration of this compound that inhibits 50% of specific binding) and determine the equilibrium dissociation constant (Ki).

-

b) GR-Mediated Gene Expression Assay:

-

Objective: To assess the ability of this compound to induce or repress the transcription of GR-responsive genes.

-

Methodology: Utilize a cell line expressing the GR (e.g., A549 or HeLa) and measure the expression of known glucocorticoid-responsive genes (e.g., upregulation of FKBP5, downregulation of IL-8) using quantitative real-time PCR (qRT-PCR).

-

Procedure:

-

Culture cells to appropriate confluency.

-

Treat cells with varying concentrations of this compound for a specified time.

-

Isolate total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the expression of target and housekeeping genes using qRT-PCR.

-

Analyze the data to determine the dose-dependent effect on gene expression.

-

In Vivo Models

a) Acute Anti-inflammatory Model (e.g., Carrageenan-Induced Paw Edema):

-

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

-

Methodology: Induce localized inflammation in the paw of a rodent model (e.g., rat or mouse) by injecting carrageenan.

-

Procedure:

-

Administer this compound or vehicle control to animals at various doses.

-

After a set time, inject carrageenan into the sub-plantar surface of the right hind paw.

-

Measure the paw volume at regular intervals using a plethysmometer.

-

Calculate the percentage inhibition of edema for each treatment group.

-

b) Sub-chronic Toxicity Study:

-

Objective: To assess the potential toxicity of this compound following repeated administration.

-

Methodology: Administer this compound daily to rodents for a period of 28 or 90 days.

-

Procedure:

-

Divide animals into control and treatment groups receiving different doses.

-

Monitor clinical signs, body weight, and food/water consumption throughout the study.

-

At the end of the study, collect blood for hematology and clinical chemistry analysis.

-

Perform a full necropsy and histopathological examination of major organs.

-

Conclusion and Future Directions

This compound represents an intriguing but understudied derivative of a widely used therapeutic agent. Its reported antiviral activity and potential to interact with the glucocorticoid receptor suggest a unique pharmacological profile that warrants further investigation. The experimental frameworks provided in this guide offer a starting point for a systematic evaluation of its biological activities, from receptor binding and gene expression to in vivo efficacy and safety. Future research should focus on elucidating its precise mechanism of action, defining its metabolic fate, and exploring its therapeutic potential, particularly in the context of viral diseases and inflammatory conditions. A comprehensive understanding of this compound will not only expand our knowledge of glucocorticoid pharmacology but may also open new avenues for therapeutic intervention.

References

-

PubChem. Prednisone. National Center for Biotechnology Information. [Link]

- Hecker, M., et al. (2021). Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure. Environmental Toxicology and Chemistry, 40(1), 215-226.

- Jusko, W. J., & Rose, J. Q. (1980). Monitoring prednisone and prednisolone. Therapeutic drug monitoring, 2(2), 169-176.

- Brattsand, R., & Linden, M. (1996). Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies. Allergy, 51(7), 439-446.

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ClinPGx. prednisone. [Link]

- Creusot, R. J., et al. (2025). Inter-laboratory validation study of an in vitro glucocorticoid receptor transactivation assay for testing potential endocrine disrupting chemicals. Toxicology in Vitro, 97, 106109.

-

Pharmaffiliates. Prednisolone - Impurity C. [Link]

- Vandewalle, J., et al. (2018). An in vitro cellular bioassay to assess glucocorticoid receptor sensitivity. Steroids, 133, 49-55.

- Bowles, J. T., et al. (2025). In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling. bioRxiv.

- Barraclough, K. A., et al. (2018). Characterization of Prednisone Degradants via Forced Degradation Studies: A UHPLC-Based Approach With HRMS/MS, NMR, and Toxicity Predictions Using Quantitative Structure-Activity Relationship Models. Journal of pharmaceutical sciences, 107(1), 343-352.

- Shalygin, A. V., & Gusev, S. A. (2024). Side Effects of Glucocorticoids: In Vivo Models and Underlying Mechanisms. Preprints.org.

- Mortensen, M. S., et al. (2021). Highly Responsive Bioassay for Quantification of Glucocorticoids. Analytical chemistry, 93(15), 6127-6134.

- Donova, M. V., et al. (2020). Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. Molecules, 25(9), 2192.

-

SynZeal. Prednisolone EP Impurity C. [Link]

- Bowles, J. T., et al. (2025). In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling. bioRxiv.

-

SimpleNursing. (2020, June 17). Pharmacology l Steroids - Prednisone - nursing RN PN (MADE EASY) [Video]. YouTube. [Link]

-

Medbullets. Toxicology - Drugs. [Link]

Sources

- 1. Prednisone | C21H26O5 | CID 5865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | C21H24O5 | CID 57369834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Prednisone Impurity C Pharmaceutical Secondary Standard; Certified Reference Material 70522-55-3 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

The Antiviral Potential of Prednisone Derivatives: A Technical Guide for Researchers

Foreword: Rethinking the Role of Corticosteroids in Viral Pathogenesis

For decades, the utility of corticosteroids like prednisone in the context of viral infections has been viewed primarily through the lens of their potent anti-inflammatory and immunosuppressive properties. This perspective, while clinically significant, often overlooks the potential for the steroid scaffold itself to be a foundation for novel antiviral agents. This guide moves beyond the conventional understanding to explore the direct and indirect antiviral properties of prednisone derivatives. We will dissect the established immunomodulatory mechanisms, delve into the evidence for direct viral inhibition by related steroidal compounds, and provide the technical framework for evaluating newly synthesized prednisone derivatives in a drug discovery setting. This document is intended for researchers, scientists, and drug development professionals dedicated to expanding the therapeutic arsenal against viral diseases.

The Duality of Prednisone in Viral Infections: Immunomodulation vs. Direct Antiviral Action

Prednisone, a synthetic glucocorticoid, is a prodrug that is rapidly converted in the liver to its active form, prednisolone.[1][2] Its primary mechanism of action is through binding to the cytosolic glucocorticoid receptor (GR). This interaction leads to a cascade of genomic and non-genomic effects that collectively suppress inflammation and modulate the immune response.[3][4] While this is beneficial in mitigating the hyperinflammatory state or "cytokine storm" associated with severe viral infections like COVID-19, it is a double-edged sword that can also dampen the host's ability to clear the virus.[4][5]

The central hypothesis we will explore is that the prednisone backbone can be chemically modified to enhance direct antiviral activities while potentially reducing systemic immunosuppressive effects. Steroids, as a class of molecules, have been shown to interfere with nearly every stage of the viral life cycle, from entry to replication and egress.[6]

Genomic and Non-Genomic Mechanisms of Action

The effects of prednisone and its derivatives are mediated through two primary pathways:

-

Genomic Pathway: This is the classical, slower pathway. Upon binding prednisolone, the GR translocates to the nucleus where it either:

-

Transactivates: Binds to Glucocorticoid Response Elements (GREs) on DNA to upregulate the expression of anti-inflammatory genes.

-

Transrepresses: Interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of cytokines, chemokines, and adhesion molecules.[2]

-

-

Non-Genomic Pathway: These are rapid, non-transcriptional effects that can occur within minutes. They are mediated by both cytosolic and membrane-bound GR and can involve direct interactions with signaling molecules like MAP kinases.[7]

These pathways are fundamental to the immunomodulatory effects of prednisone in viral infections.

Figure 1: Simplified Genomic and Non-Genomic Pathways of Prednisone Derivatives.

Case Study: Dehydroepiandrosterone (DHEA) Derivatives as a Model for Antiviral Steroids

While research on prednisone derivatives with direct antiviral activity is limited, studies on derivatives of dehydroepiandrosterone (DHEA), a steroid precursor, provide a compelling proof-of-concept. A 2021 study demonstrated that novel DHEA derivatives exhibit potent antiviral activity against a range of flaviviruses, including Japanese encephalitis virus (JEV), Zika virus (ZIKV), and Dengue virus (DENV).[8][9]

Mechanism of Action and Efficacy

The study found that specific DHEA derivatives, such as AV1003, AV1004, and AV1017, inhibited viral propagation in a dose-dependent manner.[8] Time-of-addition assays revealed that these compounds act at a post-invasion stage of the viral life cycle, but before genomic replication.[8][10] This suggests interference with viral processes within the host cell after entry. Furthermore, in vivo studies showed that oral administration of AV1004 protected mice from a lethal JEV infection, significantly increasing survival rates and reducing the viral load in the brain.[10]

Quantitative Antiviral Data

The efficacy of these compounds was quantified using standard virological assays, yielding key metrics for drug development.

| Compound | Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| AV1003 | JEV | 2.537 | >100 | >39.4 |

| AV1004 | JEV | 2.537 | >100 | >39.4 |

| AV1017 | JEV | 1.458 | >100 | >68.6 |

| AV1004 | DENV | ~2.5 | >100 | >40.0 |

| AV1017 | ZIKV | ~1.5 | >100 | >66.7 |

Table adapted from data presented in Zhang et al., 2021.[8][9]

These data demonstrate that modifications to the steroid scaffold can yield compounds with high selectivity for inhibiting viral replication with low cellular toxicity.

Experimental Protocols for Antiviral Evaluation of Prednisone Derivatives

The evaluation of novel prednisone derivatives requires a systematic, multi-assay approach to determine both their direct antiviral efficacy and their cytotoxic profile. The following are foundational, step-by-step protocols that can be adapted for this purpose.

Cytotoxicity Assay (CC50 Determination)

Causality: It is crucial to first determine the concentration at which a compound is toxic to the host cells. This ensures that any observed antiviral effect is not simply a result of cell death. The 50% cytotoxic concentration (CC50) is a key parameter for this.

Methodology: MTT Assay

-

Cell Seeding: Seed host cells (e.g., Vero, A549) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

-

Compound Addition: Prepare serial dilutions of the prednisone derivative in cell culture medium. Add these dilutions to the wells, including a "cells only" control (no compound).

-

Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize MTT into formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a plate reader.

-

Calculation: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Use non-linear regression analysis to determine the CC50 value.

Plaque Reduction Assay (IC50 Determination)

Causality: This "gold standard" assay quantifies the ability of a compound to inhibit the production of infectious virus particles. A reduction in the number of plaques (zones of cell death) directly correlates with antiviral activity.

Methodology:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) and allow it to adsorb for 1 hour at 37°C.

-

Compound Treatment: Remove the virus inoculum and wash the cells. Add an overlay medium (e.g., containing 1.2% Avicel or methylcellulose) that includes serial dilutions of the prednisone derivative. This semi-solid medium prevents the spread of progeny virus through the medium, restricting it to cell-to-cell spread, thus forming discrete plaques.

-

Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.

-

Fixation and Staining: Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet, which stains living cells. Plaques will appear as clear zones against a stained background.

-

Quantification: Count the number of plaques in each well.

-

Calculation: Calculate the percentage of plaque reduction for each concentration compared to a "virus only" control. Use non-linear regression to determine the 50% inhibitory concentration (IC50).

Figure 2: Workflow for a Plaque Reduction Assay.

Virus Yield Reduction Assay

Causality: This assay provides a more sensitive measure of antiviral activity by quantifying the total amount of infectious virus produced (both cell-associated and released) in the presence of a compound.

Methodology:

-

Infection and Treatment: Infect confluent cell monolayers with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the prednisone derivative.

-

Incubation: Incubate for one full viral replication cycle (e.g., 24-48 hours).

-

Harvest: Harvest the cell culture supernatant and/or the cells themselves. Subject the cells to freeze-thaw cycles to release intracellular virus particles.

-

Titration: Determine the virus titer in the harvested samples using a plaque assay or a TCID50 (50% tissue culture infective dose) assay.

-

Calculation: Compare the virus titers from treated samples to an untreated control to determine the log reduction in virus yield.

Future Directions: Designing the Next Generation of Antiviral Steroids

The development of prednisone derivatives as direct-acting antivirals is a nascent field with significant potential. The structure-activity relationship (SAR) for corticosteroid binding to the GR is well-established, focusing on modifications that enhance anti-inflammatory potency.[11] Future research should focus on decoupling these anti-inflammatory effects from direct antiviral activity.

Key areas for exploration include:

-

Target Identification: Elucidating the specific viral or host proteins that are targeted by antiviral steroid derivatives.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the prednisone scaffold and correlating these changes with antiviral efficacy against a broad panel of viruses.

-

Combination Therapies: Investigating the synergistic effects of combining immunomodulatory and direct-acting prednisone derivatives with other classes of antiviral drugs.

Conclusion

While prednisone's role in virology has been historically defined by its impact on the host's immune response, the underlying steroid structure presents an opportunity for the development of novel direct-acting antiviral agents. By leveraging established virological and pharmacological assays, researchers can systematically evaluate new prednisone derivatives for both their desired antiviral efficacy and their potential for off-target immunosuppressive effects. The insights gained from related steroidal compounds like DHEA derivatives pave the way for a new chapter in antiviral drug discovery, where a well-known anti-inflammatory agent can be repurposed and redesigned to combat viral pathogens directly.

References

-

Guan, W. J., Ni, Z. Y., Hu, Y., Liang, W. H., Ou, C. Q., He, J. X., ... & Zhong, N. S. (2020). Clinical Characteristics of Coronavirus Disease 2019 in China. New England Journal of Medicine, 382(18), 1708–1720. [Link]

-

Celgene Corporation. (2023). THALOMID® (thalidomide) prescribing information. [Link]

-

Winthrop, K. L., Novosad, S. A., & Baddley, J. W. (2024). A Clinician's Update on Infection Risk in Patients Receiving Biologic and Targeted Synthetic DMARDs for Autoimmune Disease. Journal of Clinical Medicine, 13(2), 456. [Link]

-

Kaur, G., Verma, A., Singh, A., Kumar, A., & Singh, K. (2022). Corticosteroids: A boon or bane for COVID-19 patients?. European Journal of Pharmacology, 928, 175092. [Link]

-

Zhang, X., Zhou, Y., Li, S., Zhu, L., Imran, M., Duan, M., ... & Ye, J. (2021). The Antiviral Effect of Novel Steroidal Derivatives on Flaviviruses. Frontiers in Microbiology, 12, 727236. [Link]

-

Zhao, L., Shen, G., Luo, J., Zhang, Y., Yao, Y., Cui, L., & Yang, B. (2025). Effects of Steroidal Compounds on Viruses. Viral Immunology, 38(2), 44–52. [Link]

-

GoodRx. (2025). Natural and Effective Alternatives to Prednisone for Managing Inflammation. [Link]

-

Al-Omair, M. A. (2014). Design and Synthesis of Prednisone Derivatives. Asian Journal of Chemistry, 26(4), 1059-1062. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5865, Prednisone. [Link]

-

Zhang, X., Zhou, Y., Li, S., Zhu, L., Imran, M., Duan, M., ... & Ye, J. (2021). The Antiviral Effect of Novel Steroidal Derivatives on Flaviviruses. Frontiers in Microbiology, 12, 727236. [Link]

-

Ielo, L., & Catalano, R. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. International Journal of Molecular Sciences, 24(19), 14909. [Link]

-

Dávid, K., & Mátyus, P. (2014). Commonly accepted structure-activity relationship for corticosteroid structures according to current knowledge. ResearchGate. [Link]

-

Al-Omair, M. A. (2014). Design and Synthesis of Prednisone Derivatives. Asian Journal of Chemistry, 26(4), 1059-1062. [Link]

-

Lo, W. Y., & Lai, T. H. (2020). Current and Future Direct-Acting Antivirals Against COVID-19. Frontiers in Microbiology, 11, 597272. [Link]

-

Maier, M. S., Kurina, A. V., & Alche, L. E. (2009). Evaluation of the antiviral activity of natural sulfated polyhydroxysteroids and their synthetic derivatives and analogs. Journal of Natural Products, 72(5), 827–832. [Link]

-

Wu, C. C., Chen, Y. A., & Chuang, T. H. (2016). Prednisolone suppresses the immunostimulatory effects of 27-hydroxycholesterol. Oncology Letters, 12(5), 3741–3746. [Link]

-

ResearchGate. (n.d.). Structure of prednisone and prednisolone. [Link]

-

Di Mola, A., Bua, R., & Secci, D. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Frontiers in Chemistry, 7, 223. [Link]

-

Zhang, X., Zhou, Y., Li, S., Zhu, L., Imran, M., Duan, M., ... & Ye, J. (2021). The Antiviral Effect of Novel Steroidal Derivatives on Flaviviruses. Frontiers in Microbiology, 12, 727236. [Link]

-

Lee, V. G., Smith, S. J., & Smith, J. M. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 849303. [Link]

Sources

- 1. Prednisone | C21H26O5 | CID 5865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Corticosteroids: A boon or bane for COVID-19 patients? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current and Future Direct-Acting Antivirals Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Steroidal Compounds on Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prednisolone suppresses the immunostimulatory effects of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Antiviral Effect of Novel Steroidal Derivatives on Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Antiviral Effect of Novel Steroidal Derivatives on Flaviviruses [frontiersin.org]

- 10. The Antiviral Effect of Novel Steroidal Derivatives on Flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Prednisone-21-Aldehyde: A Guide to Identification, Control, and Analysis as a Critical Prednisone Impurity

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Prednisone is a cornerstone synthetic glucocorticoid, widely prescribed for its potent anti-inflammatory and immunosuppressive properties. The efficacy and safety of prednisone drug products are intrinsically linked to the purity of the active pharmaceutical ingredient (API). Control of impurities, particularly degradation products, is a critical regulatory and scientific requirement. This guide provides an in-depth examination of Prednisone-21-aldehyde (also known as Prednisone Impurity C [EP]), a key degradation impurity.[1] We will explore its chemical properties, formation pathways, and, most critically, provide a detailed, field-proven analytical methodology for its detection and quantification. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering a comprehensive framework for managing this critical impurity.

The Imperative of Purity in Prednisone Formulations

Prednisone's therapeutic action is predicated on its high purity. The presence of impurities, even in minute quantities, can have significant implications, potentially altering the drug's efficacy, stability, and safety profile. Regulatory bodies, including the U.S. Pharmacopeia (USP) and European Pharmacopoeia (EP), establish stringent limits on impurities in APIs and finished drug products.[2][3] this compound is a specified impurity in the European Pharmacopoeia, underscoring its importance.[1] Understanding the impurity profile is not merely a quality control exercise; it is fundamental to ensuring patient safety and product consistency.

Profile of a Critical Degradant: this compound

This compound is a derivative of prednisone that can arise during synthesis or, more commonly, as a degradation product.[4] Its formation involves the oxidation of the C21-hydroxyl group of the parent prednisone molecule into an aldehyde functional group.

Chemical and Physical Properties

A clear understanding of the impurity's physicochemical properties is the first step in developing a robust control strategy.

| Property | Value | Source |

| IUPAC Name | 2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | PubChem[1] |

| CAS Number | 70522-55-3 | Santa Cruz Biotechnology[4] |

| Molecular Formula | C₂₁H₂₄O₅ | PubChem[1] |

| Molecular Weight | 356.4 g/mol | PubChem[1] |

| Synonyms | 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-al, Prednisone Impurity C (EP) | PubChem[1] |

Formation Pathway: Oxidation

The primary route for the formation of this compound is through oxidative degradation. The primary alcohol at the C21 position of the prednisone molecule is susceptible to oxidation, converting it to an aldehyde. This process can be initiated by exposure to oxidizing agents, light, or elevated temperatures, making it a critical parameter to monitor during stability studies.

Caption: Oxidative degradation of Prednisone to this compound.

Analytical Control: A Stability-Indicating RP-HPLC Method

To effectively control for this compound, a validated stability-indicating analytical method is required. A stability-indicating method is one that can accurately quantify the decrease in the amount of the API due to degradation and separate the API from its degradation products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this application due to its high resolving power, sensitivity, and reproducibility.[5][6]

The following protocol is a synthesized, robust method based on established pharmacopeial and literature precedents for analyzing prednisone and its closely related compound, prednisolone.[2][5][7][8]

Experimental Protocol: RP-HPLC Analysis

Objective: To separate, identify, and quantify this compound in the presence of the prednisone API and other potential impurities.

Rationale for Component Selection:

-

Column (C18): The octadecylsilyl (C18) stationary phase provides excellent hydrophobic retention for the steroid backbone, enabling effective separation.[7][8]

-

Mobile Phase (Water/Acetonitrile/THF): A mixture of water with organic modifiers like acetonitrile (ACN) and tetrahydrofuran (THF) allows for the fine-tuning of selectivity. THF, in particular, can improve the resolution between structurally similar steroids.[2][5]

-

Gradient Elution: A gradient elution (where the mobile phase composition changes over time) is superior to an isocratic method for impurity analysis. It allows for the elution of early-eluting polar impurities and later-eluting non-polar impurities within a reasonable run time while maintaining sharp peak shapes.[7][8]

-

UV Detection (254 nm): The conjugated α,β-unsaturated ketone chromophore present in the A-ring of prednisone and its related impurities exhibits strong UV absorbance at or near 254 nm, providing high sensitivity for detection.[5][7]

Instrumentation and Materials:

-

HPLC system with a gradient pump, autosampler, column thermostat, and UV/DAD detector.

-

C18 Column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[7][8]

-

Reference Standards: USP Prednisone RS, this compound.

-

Reagents: HPLC-grade Acetonitrile, Tetrahydrofuran (peroxide-free), and ultrapure water.

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | C18, 150 mm x 4.6 mm, 3 µm | Provides high efficiency and resolution for steroid separation.[7][8] |

| Mobile Phase A | Water | The primary aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile:Tetrahydrofuran (80:20 v/v) | Strong organic solvent mixture for eluting analytes. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 40 °C | Increased temperature reduces viscosity and can improve peak shape. |

| Detection | UV at 254 nm | Maximizes sensitivity for prednisone and related compounds.[5][7] |

| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |

| Gradient Program | See Table Below | Optimized to separate the main peak from impurities. |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 75 | 25 |

| 15.0 | 40 | 60 |

| 20.0 | 40 | 60 |

| 22.0 | 75 | 25 |

| 25.0 | 75 | 25 |

Step-by-Step Workflow

Caption: Analytical workflow for prednisone impurity testing.

1. Preparation of Solutions:

-

Diluent: Acetonitrile and Water (50:50 v/v).

-

Standard Solution: Accurately weigh and dissolve USP Prednisone RS in the diluent to a known concentration (e.g., 0.5 mg/mL).

-

Test Solution: Accurately weigh and dissolve the prednisone API or sample in the diluent to the same concentration as the Standard Solution (0.5 mg/mL).

-

Impurity Standard (for peak identification): Prepare a dilute solution of this compound reference standard (e.g., 0.005 mg/mL) to confirm its retention time.

2. System Suitability Testing (SST) - The Self-Validating System:

-

Before sample analysis, inject the Standard Solution multiple times (n=5).

-

The system is deemed suitable for analysis only if it meets pre-defined criteria. This ensures the reliability of the results on any given day.

| SST Parameter | Acceptance Criteria | Purpose |

| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |

| Theoretical Plates (N) | N > 2000 | Measures column efficiency and separation power. |

| %RSD of Peak Area | ≤ 2.0% for n=5 injections | Demonstrates the precision of the injection and detection system. |

3. Analysis and Data Interpretation:

-

Inject the diluent (as a blank), followed by the Test Solution.

-

Identify the prednisone peak and the this compound peak in the Test Solution chromatogram by comparing their retention times with those from the standard and impurity standard injections.

-

Calculate the percentage of each impurity using the formula for area percent normalization:

Regulatory Acceptance Criteria

The final step is to compare the results against established specifications. According to the USP monograph for Prednisone, the acceptance criteria are as follows:

| Impurity Type | Acceptance Limit |

| Any Individual Impurity | Not more than 1.5% |

| Total Impurities | Not more than 2.0% |

| Source: USP Monograph for Prednisone[2] |

Therefore, the calculated percentage for this compound must not exceed 1.5%.

Conclusion

The control of this compound is a non-negotiable aspect of ensuring the quality and safety of prednisone drug products. Its status as a known degradation product necessitates the implementation of a robust, validated, stability-indicating analytical method. The RP-HPLC method detailed in this guide provides a comprehensive framework for achieving this control. By understanding the impurity's formation, employing a scientifically sound analytical protocol with built-in system suitability checks, and adhering to pharmacopeial limits, drug developers and manufacturers can confidently ensure their products meet the highest standards of quality and safety.

References

-

Štěrbová, T., Pospíšilová, M., & Holčapek, M. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

Algaradi, A. A. S. A., et al. (2016). Development and Validation of an RP-HPLC Method for Estimation of Prednisolone and its Degradation Products in Tablets. EC Pharmaceutical Science. Available at: [Link]

-

Pharmaffiliates. (n.d.). Prednisone-impurities. Pharmaffiliates. Available at: [Link]

-

Al-kaf, A. (2016). (PDF) Development and Validation of an RP-HPLC Method for Estimation of Prednisolone and its Degradation Products in Tablets. ResearchGate. Available at: [Link]

-

U.S. Pharmacopeia. (n.d.). USP Monographs: Prednisone. USP29-NF24. Available at: [Link]

-

Ali, A., et al. (2012). Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations. PubMed Central. Available at: [Link]

-

Pospisilova, M. (2020). (PDF) An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ResearchGate. Available at: [Link]

Sources

- 1. This compound | C21H24O5 | CID 57369834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ftp.uspbpep.com [ftp.uspbpep.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. scbt.com [scbt.com]

- 5. ecronicon.net [ecronicon.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Prednisone-21-aldehyde Reference Standard

Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring its safety and efficacy. Prednisone, a widely used synthetic corticosteroid, is no exception.[1] During its synthesis, formulation, or storage, various related substances, including process-related impurities and degradation products, can arise.[2] One such critical impurity is Prednisone-21-aldehyde , also known as Prednisone Impurity C in the European Pharmacopoeia.[3][4]

This technical guide provides an in-depth exploration of the this compound reference standard, designed for researchers, analytical scientists, and quality control professionals. We will delve into its physicochemical properties, analytical characterization, proper handling, and its application in robust quality control strategies for Prednisone. Understanding and accurately quantifying this aldehyde impurity is not merely a regulatory requirement but a fundamental aspect of guaranteeing the quality and safety of the final drug product.

Physicochemical and Structural Characterization

A reference standard is defined by its well-characterized properties. This compound is structurally similar to the parent drug, differing by the oxidation of the C21 hydroxyl group to an aldehyde. This seemingly minor modification has significant implications for its analytical behavior and potential toxicity.

Key Physicochemical Properties

The fundamental properties of the this compound reference standard are summarized below. This data is crucial for method development, preparation of standard solutions, and structural elucidation.

| Property | Value | Source(s) |

| IUPAC Name | 2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | [3] |

| Synonyms | Prednisone Impurity C [EP], 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-al | [3][4] |

| CAS Number | 70522-55-3 | [3][5] |

| Molecular Formula | C₂₁H₂₄O₅ | [3][5] |

| Molecular Weight | 356.41 g/mol | [3][5] |